(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
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Overview
Description
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-ethoxyaniline and 2-iodobenzaldehyde.
Formation of the Enamine: The first step involves the formation of an enamine intermediate through the reaction of 3-bromo-4-ethoxyaniline with an appropriate aldehyde or ketone under acidic or basic conditions.
Addition of the Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, to introduce the cyano group.
Formation of the Amide: The final step involves the formation of the amide bond through the reaction of the cyano-enamine intermediate with an amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen substitution reactions may involve reagents like sodium iodide (NaI) or silver nitrate (AgNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: It could be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound may serve as a probe or reagent in biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- (E)-3-(3-chloro-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide
Uniqueness
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is unique due to the specific combination of bromine, iodine, and ethoxy functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrIN2O2/c1-2-24-17-8-7-12(10-14(17)19)9-13(11-21)18(23)22-16-6-4-3-5-15(16)20/h3-10H,2H2,1H3,(H,22,23)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPCGMVCRAJIH-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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